3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one
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Overview
Description
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-ethoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-ethoxyphenol.
Attachment of the 4-fluorobenzyl group: This can be done through an etherification reaction using 4-fluorobenzyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for the treatment of diseases like cancer and inflammatory disorders.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
3-(2-hydroxyphenoxy)-7-((4-chlorobenzyl)oxy)-4H-chromen-4-one: This compound has a similar structure but with different substituents, leading to variations in its biological activity and applications.
3-(2-methoxyphenoxy)-7-((4-bromobenzyl)oxy)-4H-chromen-4-one: Another similar compound with different substituents, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-2-27-20-5-3-4-6-21(20)30-23-15-29-22-13-18(11-12-19(22)24(23)26)28-14-16-7-9-17(25)10-8-16/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVOHACOAXALEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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